molecular formula C9H11F2N3O3 B12077026 2',3'-Dideoxy-3',5-difluorocytidine

2',3'-Dideoxy-3',5-difluorocytidine

Cat. No.: B12077026
M. Wt: 247.20 g/mol
InChI Key: NMXZKMPGBMBKTD-UHFFFAOYSA-N
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Description

2’,3’-Dideoxy-3’,5-difluorocytidine is a potent antiviral compound primarily used in the treatment of HIV and AIDS. It inhibits the reverse transcriptase enzyme, preventing the conversion of viral RNA to DNA, making it an effective option for patients with viral resistance to other antivirals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’-Dideoxy-3’,5-difluorocytidine involves multiple steps, including the fluorination of cytidine derivatives. One common method involves the use of trifluoromethanesulfonic acid trimethylsilyl ester as a catalyst for the silanization of 5-fluorocytosine . This method is suitable for industrial production due to its high yield and quality.

Industrial Production Methods

Industrial production of 2’,3’-Dideoxy-3’,5-difluorocytidine typically involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process includes rigorous quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

2’,3’-Dideoxy-3’,5-difluorocytidine undergoes various chemical reactions, including:

    Substitution Reactions: Commonly involves the replacement of hydrogen atoms with fluorine atoms.

    Oxidation and Reduction: These reactions are less common but can occur under specific conditions.

Common Reagents and Conditions

    Fluorinating Agents: Trifluoromethanesulfonic acid trimethylsilyl ester is commonly used.

    Catalysts: Various catalysts can be employed to facilitate the reactions, including metal catalysts and organic bases.

Major Products

The major products formed from these reactions include various fluorinated cytidine derivatives, which have significant antiviral properties .

Scientific Research Applications

2’,3’-Dideoxy-3’,5-difluorocytidine has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying nucleoside analogs and their reactions.

    Biology: Investigated for its effects on cellular processes and DNA synthesis.

    Medicine: Primarily used in antiviral therapies for HIV and AIDS. It is also being explored for its potential in treating other viral infections.

    Industry: Utilized in the production of antiviral drugs and as a reference standard in quality control

Mechanism of Action

2’,3’-Dideoxy-3’,5-difluorocytidine exerts its effects by inhibiting the reverse transcriptase enzyme, which is crucial for the replication of HIV. By preventing the conversion of viral RNA to DNA, it effectively halts the replication process. The molecular targets include the active site of the reverse transcriptase enzyme, and the pathways involved are primarily related to DNA synthesis and repair .

Comparison with Similar Compounds

Similar Compounds

    2’,3’-Dideoxy-3’-fluorouridine: Another nucleoside analog with broad antitumor activity.

    N4-Acyl-Modified D-2’,3’-Dideoxy-5-Fluorocytidine: Modified versions with improved antiviral activity.

Uniqueness

2’,3’-Dideoxy-3’,5-difluorocytidine is unique due to its dual fluorination at the 3’ and 5’ positions, which enhances its antiviral potency and reduces resistance compared to other nucleoside analogs.

Properties

Molecular Formula

C9H11F2N3O3

Molecular Weight

247.20 g/mol

IUPAC Name

4-amino-5-fluoro-1-[4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C9H11F2N3O3/c10-4-1-7(17-6(4)3-15)14-2-5(11)8(12)13-9(14)16/h2,4,6-7,15H,1,3H2,(H2,12,13,16)

InChI Key

NMXZKMPGBMBKTD-UHFFFAOYSA-N

Canonical SMILES

C1C(C(OC1N2C=C(C(=NC2=O)N)F)CO)F

Origin of Product

United States

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